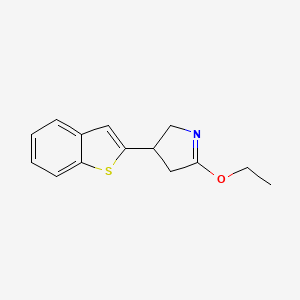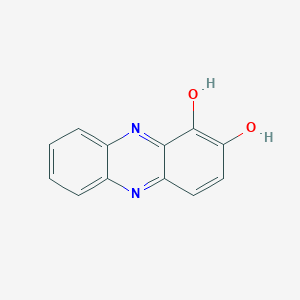
5,10-Dihydrophenazine-1,2-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,10-Dihydrophenazine-1,2-dione is a member of the phenazine class of compounds. Phenazines are nitrogen-containing heterocycles known for their diverse chemical structures and various biological activities. This compound is obtained by hydrogenation of the 5 and 10 positions of phenazine
Preparation Methods
Synthetic Routes and Reaction Conditions
5,10-Dihydrophenazine-1,2-dione can be synthesized through a one-pot synthesis method. This involves reacting a catechol with a 1,2-diaminoaryl compound, where either the catechol or the 1,2-diaminoaryl compound is provided in at least 50% molar stoichiometric excess . The reaction is typically carried out in a solvent such as acetonitrile, with reagents like sodium dithionite and sodium carbonate, under reflux conditions at temperatures between 40-70°C .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the same reactants and conditions, ensuring high yields and cost-effectiveness. The product can be further derivatized at the 5 and 10 positions to form various substituted dihydrophenazines .
Chemical Reactions Analysis
Types of Reactions
5,10-Dihydrophenazine-1,2-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phenazine derivatives.
Reduction: It can be reduced to form various dihydrophenazine derivatives.
Substitution: The compound can undergo substitution reactions at the 5 and 10 positions to form substituted dihydrophenazines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include air, oxygen, or other oxidizing agents.
Reduction: Sodium dithionite is commonly used as a reducing agent.
Substitution: Various alkylating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Phenazine derivatives.
Reduction: Dihydrophenazine derivatives.
Substitution: Substituted dihydrophenazines.
Scientific Research Applications
5,10-Dihydrophenazine-1,2-dione has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5,10-Dihydrophenazine-1,2-dione involves its redox activity. The compound can undergo oxidation and reduction reactions, which are crucial for its biological and chemical activities . The molecular targets and pathways involved include the formation of reactive oxygen species (ROS) and subsequent oxidative stress, which contribute to its antimicrobial and anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Phenazine: The parent compound from which 5,10-Dihydrophenazine-1,2-dione is derived.
5,10-Dimethyldihydrophenazine: A similar compound with methyl groups at the 5 and 10 positions.
2,3,7,8-Tetraamino-5,10-dihydrophenazine-1,4,6,9-tetraone: A quinone compound used in aqueous zinc batteries.
Uniqueness
This compound is unique due to its specific redox properties and its ability to undergo various chemical reactions, making it a versatile compound for multiple applications in different fields .
Properties
CAS No. |
87279-22-9 |
|---|---|
Molecular Formula |
C12H8N2O2 |
Molecular Weight |
212.20 g/mol |
IUPAC Name |
phenazine-1,2-diol |
InChI |
InChI=1S/C12H8N2O2/c15-10-6-5-9-11(12(10)16)14-8-4-2-1-3-7(8)13-9/h1-6,15-16H |
InChI Key |
VSFGGPAWSZWOTI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC(=C(C3=N2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyano-4-hexylphenyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14400045.png)
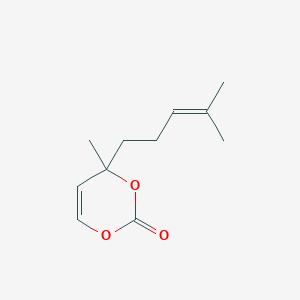
![7-Chloro-10-[3-(dimethylamino)propyl]-10H-phenothiazin-2-OL](/img/structure/B14400055.png)
![3,6,8,10-Tetramethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B14400060.png)
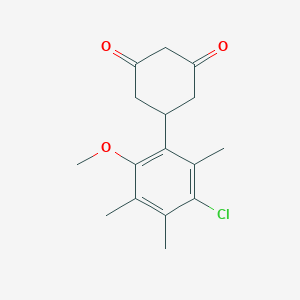

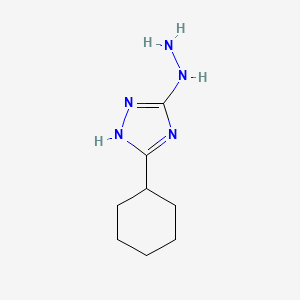
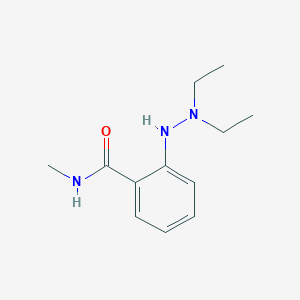
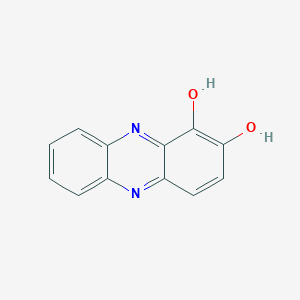
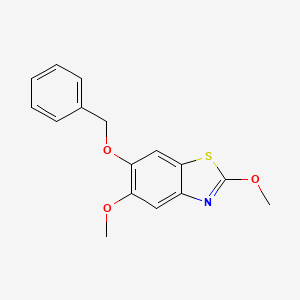

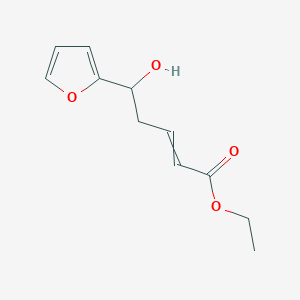
![9-Chloro-7H-pyrimido[5,4-c]carbazole](/img/structure/B14400113.png)
